1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide
Overview
Description
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonyl chloride: This involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-piperidinecarboxamide under basic conditions to form the sulfonamide linkage.
Alkylation: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
Uniqueness
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to the presence of the 3-methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-24-12-4-9-19-18(21)14-7-10-20(11-8-14)27(22,23)17-13-15(25-2)5-6-16(17)26-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKBFDLFDRPBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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